molecular formula C22H25Cl2N3O4 B14179488 methyl 2-((1r,4r)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate

methyl 2-((1r,4r)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate

Cat. No.: B14179488
M. Wt: 466.4 g/mol
InChI Key: QSFWXZFUSUIIFC-UHFFFAOYSA-N
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Description

Methyl 2-((1r,4r)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate is a synthetic compound featuring a pyrimidine core substituted with dichloro groups at positions 4 and 6, a carboxamido linkage to a 2-hydroxyethyl group, and a phenylcyclohexylacetate moiety. Its stereochemistry (1r,4r) indicates a rigid trans-cyclohexane conformation, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C22H25Cl2N3O4

Molecular Weight

466.4 g/mol

IUPAC Name

methyl 2-[4-[4-[(4,6-dichloropyrimidine-5-carbonyl)-(2-hydroxyethyl)amino]phenyl]cyclohexyl]acetate

InChI

InChI=1S/C22H25Cl2N3O4/c1-31-18(29)12-14-2-4-15(5-3-14)16-6-8-17(9-7-16)27(10-11-28)22(30)19-20(23)25-13-26-21(19)24/h6-9,13-15,28H,2-5,10-12H2,1H3

InChI Key

QSFWXZFUSUIIFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)N(CCO)C(=O)C3=C(N=CN=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1r,4r)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrimidine ring: Starting from a suitable precursor, such as a chlorinated pyrimidine derivative, the pyrimidine ring can be synthesized through cyclization reactions.

    Attachment of the hydroxyethyl group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions.

    Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through hydrogenation of an aromatic precursor.

    Coupling of the pyrimidine and cyclohexyl rings: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.

    Substitution: The chlorine atoms on the pyrimidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the pyrimidine ring suggests potential interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural features, physicochemical properties, and inferred biological relevance.

Structural Analogues and Core Modifications

Compound Name Core Structure Key Substituents Notable Features Reference
Methyl 2-((1r,4r)-4-(4-(4,6-Dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate Pyrimidine 4,6-Dichloro; N-(2-hydroxyethyl)carboxamide; trans-cyclohexylacetate Rigid cyclohexane backbone enhances stereochemical stability; polar hydroxyethyl group improves solubility. N/A (Target)
(4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester Pyrrolo-pyridazine 3-Chloro-4-phenylmethoxyphenyl; 2-methylpropyl ester Bicyclic heterocycle with fused pyrrole and pyridazine rings; lipophilic ester may enhance membrane permeability.
5-Acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one Dihydropyrimidinone 2-Chlorophenyl; acetyl; methyl Partially saturated pyrimidine ring reduces aromaticity; acetyl group may influence electrophilic reactivity.
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Tetrahydropyrimidine 2-Oxotetrahydropyrimidine; diphenylhexane backbone Complex peptidomimetic structure with multiple stereocenters; oxopyrimidine enhances hydrogen-bonding potential.

Key Structural Differences and Implications

  • Pyrimidine vs. Pyrrolo-Pyridazine Cores : The target compound’s pyrimidine core is simpler and more metabolically stable compared to the fused pyrrolo-pyridazine in , which may exhibit higher conformational flexibility but reduced metabolic resistance.
  • Substituent Effects : The dichloro and hydroxyethyl groups on the target compound contrast with the phenylmethoxy and methylpropyl ester in . These differences likely alter solubility (logP) and target binding: the hydroxyethyl group may increase aqueous solubility, while dichloro substituents enhance electrophilicity for covalent interactions.

Physicochemical Properties (Inferred)

Property Target Compound Pyrrolo-Pyridazine Dihydropyrimidinone
Molecular Weight ~500–550 g/mol ~550–600 g/mol ~300–350 g/mol
logP ~3.5–4.5 (moderate lipophilicity) ~4.5–5.5 (higher lipophilicity) ~2.0–3.0 (lower lipophilicity)
Hydrogen Bond Acceptors 8–10 9–11 4–5
Solubility Moderate (due to hydroxyethyl) Low (ester-dominated) High (polar dihydropyrimidinone)

Biological Activity

Methyl 2-((1R,4R)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound contains several notable structural features:

  • Pyrimidine Ring : The presence of a pyrimidine moiety contributes to its biological activity.
  • Cyclohexyl Group : Enhances lipophilicity and may affect membrane permeability.
  • Carboxamide Functionality : Often associated with biological activity in various drug candidates.

Anticancer Activity

Recent studies have indicated that similar compounds featuring pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with a pyrimidine backbone have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A related compound demonstrated an IC50 value of 21 µM against HepG2 cells, indicating moderate cytotoxicity . While specific data on this compound is limited, the structural similarities suggest potential efficacy in cancer treatment.

Antimicrobial Activity

The compound’s structural components may also confer antimicrobial properties. Research has shown that pyrimidine derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogens.

  • Research Findings : In a phenotypic screening study, compounds with similar structural characteristics exhibited MIC values below 20 µM against various bacterial strains . This suggests that this compound could possess antimicrobial activity worth investigating further.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes. Compounds with similar functionalities have been reported to inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases.

  • Comparative Analysis : A related compound showed IC50 values of 46.42 µM for BChE and 157.31 µM for AChE . If this compound exhibits similar inhibition profiles, it could be explored for neuroprotective applications.

Data Summary

Activity Type IC50 Value (µM) Reference
Anticancer (HepG2 Cells)21
Antimicrobial (Various)<20
BChE Inhibition46.42
AChE Inhibition157.31

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